1H-Pyrrole, 2-(2-nitroethyl)-
Overview
Description
1H-Pyrrole, 2-(2-nitroethyl)- is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of a nitroethyl group at the second position of the pyrrole ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 1H-Pyrrole, 2-(2-nitroethyl)- can be achieved through several synthetic routes. One common method involves the reaction of pyrrole with 2-nitroethanol in the presence of a strong acid catalyst. The reaction proceeds via electrophilic substitution, where the nitroethyl group is introduced at the second position of the pyrrole ring. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of several hours .
Industrial production methods for 1H-Pyrrole, 2-(2-nitroethyl)- often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of advanced catalytic systems and purification techniques ensures the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
1H-Pyrrole, 2-(2-nitroethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution.
Oxidation: The nitroethyl group can be oxidized to form a nitroacetyl group under strong oxidizing conditions. Common reagents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroethyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitroethyl group yields a nitroacetyl derivative, while reduction produces an aminoethyl derivative .
Scientific Research Applications
1H-Pyrrole, 2-(2-nitroethyl)- has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound is used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with specific biological activities. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry: In the industrial sector, 1H-Pyrrole, 2-(2-nitroethyl)- is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(2-nitroethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitroethyl group can undergo biotransformation to produce reactive intermediates that interact with specific amino acid residues in proteins. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the nature of the target protein. The compound’s ability to undergo various chemical reactions also allows it to modulate multiple biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
1H-Pyrrole, 2-(2-nitroethyl)- can be compared with other similar compounds such as 1H-Pyrrole, 2-(2-aminoethyl)- and 1H-Pyrrole, 2-(2-acetylethyl)-.
1H-Pyrrole, 2-(2-aminoethyl)-: This compound has an amino group instead of a nitro group at the second position of the pyrrole ring. It exhibits different reactivity and biological activity compared to 1H-Pyrrole, 2-(2-nitroethyl)-.
1H-Pyrrole, 2-(2-acetylethyl)-: This compound has an acetyl group at the second position of the pyrrole ring.
The uniqueness of 1H-Pyrrole, 2-(2-nitroethyl)- lies in its nitroethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2-nitroethyl)-1H-pyrrole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-8(10)5-3-6-2-1-4-7-6/h1-2,4,7H,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGUXDHXIOVZAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)CC[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441309 | |
Record name | nitroethyl pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276239-26-0 | |
Record name | nitroethyl pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10441309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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